N-Hydroxy-3,3-dimethoxy-propionamidine
Description
N-Hydroxy-3,3-dimethoxy-propionamidine is a synthetic organic compound characterized by a propionamidine backbone substituted with two methoxy groups at the 3,3-positions and an N-hydroxy functional group. These compounds are often synthesized via condensation reactions involving thiosemicarbazides or through oxidation pathways, as seen in analogous systems . The presence of electron-donating methoxy groups and the N-hydroxy moiety may influence reactivity, stability, and interactions with biological targets, though detailed mechanistic insights require further investigation.
Properties
IUPAC Name |
N'-hydroxy-3,3-dimethoxypropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3/c1-9-5(10-2)3-4(6)7-8/h5,8H,3H2,1-2H3,(H2,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRTXHSHQACUDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(=NO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(C/C(=N/O)/N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3,3-dimethoxy-propionamidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3-dimethoxypropionitrile with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3,3-dimethoxy-propionamidine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted propionamidine derivatives.
Scientific Research Applications
N-Hydroxy-3,3-dimethoxy-propionamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-3,3-dimethoxy-propionamidine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of N-Hydroxy-3,3-dimethoxy-propionamidine can be inferred through comparisons with structurally related compounds, as detailed below:
Substituent Effects on Antimicrobial Activity
Evidence from studies on N-Hydroxy-3,3-dimethyl-2,6-diarylpiperidin-4-one thiosemicarbazones (compounds 28–32 ) reveals that substituents on the aryl rings significantly modulate antimicrobial potency . Key findings include:
| Compound | Substituents (R₁, R₂) | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) |
|---|---|---|---|
| 31 | -Cl (para) | 22–26 (broad-spectrum) | 18–20 (Aspergillus flavus, Mucor) |
| 32 | -F (para) | 24–28 (Staphylococcus aureus) | 19–21 (Microsporum gypsuem) |
| 28–30 | -CH₃, -OCH₃ | 15–20 (moderate activity) | 12–15 (weak activity) |
- Electron-withdrawing groups (Cl, F) enhance antibacterial and antifungal efficacy compared to electron-donating groups (CH₃, OCH₃) . For example, compound 31 (Cl-substituted) exhibited superior activity against Gram-positive and Gram-negative bacteria, while 32 (F-substituted) showed strong antifungal effects .
- Methoxy groups (as in this compound) are electron-donating, which may reduce antimicrobial potency compared to halogenated analogs. This trend aligns with observations in piperidinone derivatives, where OCH₃-substituted compounds displayed lower activity .
Stability and Degradation
N-Hydroxy derivatives, such as N-hydroxy-3,4-methylenedioxymethamphetamine (MDOH), degrade in aqueous solutions via hydrolysis or oxidation .
Structural Analogues in Pharmacology
- N-Hydroxy-MDA (MDOH) : A related compound with a methylenedioxy substituent, MDOH is used in research but lacks therapeutic approval due to instability and undefined toxicity .
- 2-(3,3-Dimethoxypropanoyl)-N-phenyl-1-hydrazinecarbothioamide: This compound shares the 3,3-dimethoxypropanoyl motif but includes a thiourea group, highlighting the diversity of applications for methoxy-substituted frameworks .
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